Cas no 760947-12-4 (6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a halogenated quinazoline derivative with significant potential in medicinal chemistry and pharmaceutical research. Its structural features, including bromo and chloro substituents at the 6- and 4-positions, along with a 2-fluorophenyl group at the 2-position, make it a versatile intermediate for synthesizing biologically active compounds. The electron-withdrawing properties of the halogens enhance reactivity, facilitating further functionalization. This compound is particularly valuable in the development of kinase inhibitors and other therapeutic agents due to its rigid quinazoline core, which promotes strong target binding. Its high purity and stability ensure reliable performance in synthetic applications.
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline structure
760947-12-4 structure
商品名:6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
CAS番号:760947-12-4
MF:C14H7N2FClBr
メガワット:337.57418
MDL:MFCD04115247
CID:982383
PubChem ID:18440650

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline 化学的及び物理的性質

名前と識別子

    • 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
    • 6-BROMO-4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE
    • AB19786
    • AG-H-03507
    • AK-68673
    • ANW-63785
    • CTK5E2463
    • AKOS012386253
    • 760947-12-4
    • MFCD04115247
    • SCHEMBL4714151
    • BAHQFLGDULAYEK-UHFFFAOYSA-N
    • CS-0340404
    • FT-0736409
    • DTXSID90593794
    • DB-075064
    • MDL: MFCD04115247
    • インチ: InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H
    • InChIKey: BAHQFLGDULAYEK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)C2=NC(=C3C=C(C=CC3=N2)Br)Cl)F

計算された属性

  • せいみつぶんしりょう: 335.94700
  • どういたいしつりょう: 335.94652g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

  • PSA: 25.78000
  • LogP: 4.85180

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB538394-250mg
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; .
760947-12-4
250mg
€583.80 2025-02-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
79R0029-50mg
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline
760947-12-4 97%
50mg
¥1364.05 2025-01-21
abcr
AB538394-100 mg
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; .
760947-12-4
100MG
€418.40 2023-07-11
abcr
AB538394-500 mg
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; .
760947-12-4
500MG
€925.40 2022-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
79R0029-250mg
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline
760947-12-4 97%
250mg
2756.14CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
79R0029-500mg
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline
760947-12-4 97%
500mg
4655.75CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
79R0029-100mg
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline
760947-12-4 97%
100mg
1797.85CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
79R0029-1g
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline
760947-12-4 97%
1g
¥8726.45 2025-01-21
abcr
AB538394-1g
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; .
760947-12-4
1g
€1660.60 2025-02-13
abcr
AB538394-50mg
6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; .
760947-12-4
50mg
€311.70 2025-02-13

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline 関連文献

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazolineに関する追加情報

Introduction to 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (CAS No. 760947-12-4)

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (CAS No. 760947-12-4) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the quinazoline class, which is well-documented for its role in the development of various therapeutic agents, particularly in oncology and anti-inflammatory applications. The presence of bromine, chlorine, and fluorine substituents in its molecular structure enhances its reactivity and functionalization capabilities, making it a valuable scaffold for further chemical modifications.

The quinazoline core is a nitrogen-containing aromatic heterocycle that has been extensively studied for its pharmacological properties. Its structural motif is frequently incorporated into drug molecules due to its ability to interact with biological targets such as kinases and other enzymes involved in cellular signaling pathways. The specific substitution pattern in 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, particularly the electron-withdrawing nature of the bromo and chloro groups, as well as the electron-donating effect of the fluorine atom, contributes to its unique electronic properties and influences its interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with various protein targets. Studies have suggested that the halogenated quinazoline derivatives, including 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, may exhibit inhibitory effects on kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are critical in cancer cell proliferation and angiogenesis. These findings align with the broader trend in drug discovery where quinazoline derivatives are being explored as potential inhibitors of aberrant signaling pathways associated with diseases like cancer.

The fluorophenyl moiety in the compound's structure is particularly noteworthy, as fluorine substituents are known to enhance metabolic stability and binding affinity in drug molecules. This feature makes 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline an attractive candidate for further development into a lead compound for therapeutic applications. Additionally, the presence of bromine and chlorine atoms provides multiple sites for chemical modification, allowing medicinal chemists to optimize its pharmacokinetic properties and target specificity.

In vitro studies have begun to explore the potential of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline as an anti-cancer agent. Preliminary results indicate that it can induce apoptosis in certain cancer cell lines by disrupting key cellular processes such as DNA replication and cell cycle progression. The compound's ability to interfere with these processes may be attributed to its interaction with cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell division. Further research is warranted to elucidate the precise mechanisms by which this compound exerts its effects.

The synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzene derivatives and amidines, followed by halogenation at specific positions on the quinazoline ring. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have made it possible to construct complex heterocyclic structures more efficiently, thereby facilitating the exploration of novel derivatives like this one.

From a medicinal chemistry perspective, the structural features of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline make it a promising candidate for further derivatization. By systematically modifying the substituents on the quinazoline core, researchers can fine-tune its biological activity and pharmacological profile. For instance, replacing one of the halogen atoms with an alkyl or aryl group could alter its solubility or metabolic stability, while introducing additional functional groups might enhance its binding affinity to specific targets.

The growing interest in halogenated quinazolines is also driven by their potential applications beyond oncology. For example, some derivatives have shown promise as anti-inflammatory agents by modulating inflammatory cytokine production or inhibiting enzymes involved in inflammatory pathways. The unique combination of substituents in 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline may endow it with similar properties, making it a versatile scaffold for exploring new therapeutic modalities.

As computational methods continue to improve, virtual screening techniques are being increasingly employed to identify promising candidates like 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline for further experimental validation. These approaches leverage large databases of chemical compounds and sophisticated algorithms to predict biological activity based on structural features alone. Such high-throughput virtual screening efforts have accelerated drug discovery pipelines significantly over recent years.

In conclusion,6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (CAS No. 760947-12-4) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique substitution pattern offers multiple opportunities for chemical modification aimed at optimizing biological activity while maintaining favorable pharmacokinetic properties. Ongoing studies into its mechanisms of action will provide valuable insights into how this class of compounds can be harnessed for therapeutic purposes across various disease areas.

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